molecular formula C24H17N3O B14508527 5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline CAS No. 63996-12-3

5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline

Katalognummer: B14508527
CAS-Nummer: 63996-12-3
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: ULLNKIDDIQUPFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline is a heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a quinoline ring, with methoxy and diphenyl substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-methoxy-2,4-diphenylpyrimidine with appropriate quinoline derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in apoptosis (programmed cell death) and cell cycle arrest in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and diphenyl substituents enhances its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

63996-12-3

Molekularformel

C24H17N3O

Molekulargewicht

363.4 g/mol

IUPAC-Name

5-methoxy-2,4-diphenylpyrimido[5,4-c]quinoline

InChI

InChI=1S/C24H17N3O/c1-28-24-20-21(16-10-4-2-5-11-16)26-23(17-12-6-3-7-13-17)27-22(20)18-14-8-9-15-19(18)25-24/h2-15H,1H3

InChI-Schlüssel

ULLNKIDDIQUPFM-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=CC=CC=C2C3=C1C(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.